N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H16BrN3O2S and its molecular weight is 490.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide and its derivatives have demonstrated significant potential in anticancer research. Notably, 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide, a related compound, exhibited potent and selective cytotoxic effects against leukemia cell lines CCRF-CEM and SR (Horishny, Arshad, & Matiychuk, 2021).
Antiexudative Activity
Derivatives of the compound have been studied for their antiexudative properties. Pyrolin derivatives, closely related to the compound, were found to have significant antiexudative activities in experiments conducted on white rats, with some derivatives surpassing the reference drug in effectiveness (Chalenko et al., 2019).
Antimicrobial and Hemolytic Agents
N-substituted derivatives of similar compounds, such as 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, have been synthesized and shown to be active against various microbial species. They also demonstrated less toxicity, making them candidates for further biological screening (Rehman et al., 2016).
Vibrational Spectroscopic Analysis
The compound's derivatives have been characterized for their vibrational signatures using Raman and Fourier transform infrared spectroscopy. These studies help in understanding the molecular structure and stability of the compounds (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Structural Studies
The synthesis and structural elucidation of these compounds have been a focus of significant research. Studies have detailed the synthesis process and crystal structures, providing insights into the molecular configuration and potential pharmaceutical applications (Dyachenko et al., 2015).
Antituberculosis Activity
Research has been conducted on the antituberculosis activity of derivatives of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamides, highlighting the potential of these compounds in the treatment of tuberculosis (Bai et al., 2011).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O2S/c25-17-8-10-18(11-9-17)27-23(29)15-31-24-20(14-26)19(22-7-4-12-30-22)13-21(28-24)16-5-2-1-3-6-16/h1-13H,15H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEIZOJMNJBCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.